molecular formula C19H15F2N3O3 B2678506 N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-26-5

N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2678506
CAS RN: 898462-26-5
M. Wt: 371.344
InChI Key: BRSTWYUJQVJAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C19H15F2N3O3 and its molecular weight is 371.344. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Compounds and Anion Receptor Applications

One application in the realm of scientific research involves the use of fluorinated compounds, which includes structures similar to the query compound, in the development of neutral anion receptors. These receptors have shown augmented affinities and enhanced selectivities towards anions such as fluoride, chloride, or dihydrogen phosphate. A study highlighted the synthesis and application of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds, demonstrating their enhanced binding affinities due to fluorination, which could be relevant to the structural motifs seen in N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (Anzenbacher et al., 2000).

Quinoline Derivatives and Pharmacological Potential

The compound's quinoline derivative aspect is significant in pharmacology, where quinoline structures are utilized in the synthesis of compounds with potential therapeutic benefits. For example, the synthesis of imidazo[1,5-a]quinoxaline amides and carbamates has been explored for their binding affinities to the GABAA/benzodiazepine receptor, indicating the versatility of quinoline derivatives in designing receptor-specific drugs (Tenbrink et al., 1994).

Antibacterial Applications

Research on 1-substituted quinoline derivatives has shown significant antibacterial activity and DNA-gyrase inhibition, emphasizing the potential of such compounds in antibacterial therapy. This suggests that derivatives of this compound could have applications in developing new antibacterial agents (Domagala et al., 1988).

Polymorphic Modifications for Medical Applications

Investigations into the polymorphic modifications of pyrroloquinoline derivatives, which possess strong diuretic properties, provide insight into the use of such compounds in treating hypertension. This area of research demonstrates the importance of structural and polymorphic studies in enhancing the therapeutic efficacy of potential hypertension remedies (Shishkina et al., 2018).

Neuropsychiatric and Neurological Disorder Treatment

The tetracyclic quinoxaline derivative ITI-007, featuring a structure related to the query compound, showcases the multifunctional drug candidate's potential in treating neuropsychiatric and neurological disorders. It exemplifies how the compound's scaffold can be utilized to develop drugs with potent 5-HT(2A) antagonist and dopamine D2 antagonist properties (Li et al., 2014).

properties

IUPAC Name

N-(2,4-difluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c20-12-2-3-15(14(21)9-12)23-19(27)18(26)22-13-7-10-1-4-16(25)24-6-5-11(8-13)17(10)24/h2-3,7-9H,1,4-6H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSTWYUJQVJAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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